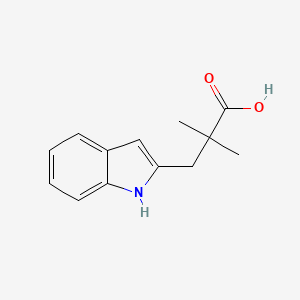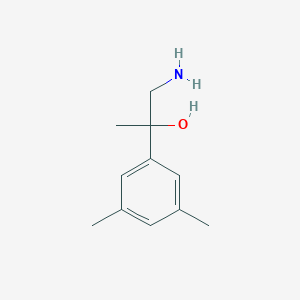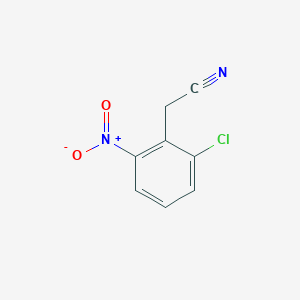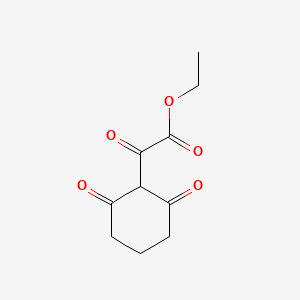
3-Amino-1-cyclopropylpiperidine-2,6-dionehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-cyclopropylpiperidine-2,6-dionehydrochloride is a chemical compound with the molecular formula C8H13ClN2O2 and a molecular weight of 204.65 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group attached to a piperidine ring, making it an interesting subject for various scientific studies.
Méthodes De Préparation
The synthesis of 3-Amino-1-cyclopropylpiperidine-2,6-dionehydrochloride involves several steps. One common method starts with the condensation of 3-aminopiperidine-2,6-dione with cyclopropylamine under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the process. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and continuous monitoring to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
3-Amino-1-cyclopropylpiperidine-2,6-dionehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Amino-1-cyclopropylpiperidine-2,6-dionehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and reduced side effects.
Mécanisme D'action
The mechanism of action of 3-Amino-1-cyclopropylpiperidine-2,6-dionehydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the activity of certain enzymes involved in the biosynthesis of natural products. The compound’s unique structure allows it to bind to these enzymes, altering their activity and leading to the formation of desired products .
Comparaison Avec Des Composés Similaires
3-Amino-1-cyclopropylpiperidine-2,6-dionehydrochloride can be compared with other similar compounds such as:
3-Aminopiperidine-2,6-dione: This compound lacks the cyclopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
Cyclopropylamine: While this compound contains the cyclopropyl group, it does not have the piperidine ring, limiting its applications compared to this compound.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H13ClN2O2 |
|---|---|
Poids moléculaire |
204.65 g/mol |
Nom IUPAC |
3-amino-1-cyclopropylpiperidine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C8H12N2O2.ClH/c9-6-3-4-7(11)10(8(6)12)5-1-2-5;/h5-6H,1-4,9H2;1H |
Clé InChI |
XRIJIHKYQNBUEL-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2C(=O)CCC(C2=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4AR,7aS)-hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid](/img/structure/B13595633.png)













